molecular formula C15H13BrN4OS B2973627 1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 878994-12-8

1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B2973627
CAS No.: 878994-12-8
M. Wt: 377.26
InChI Key: IYHHTAQWBNRAMC-UHFFFAOYSA-N
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Description

1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another method involves the use of dicationic molten salts as catalysts, which also provides high yields and is environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods. The use of microwave irradiation and dicationic molten salts allows for efficient and scalable production, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist for RORγt and as an inhibitor for JAK1 and JAK2 . These interactions disrupt specific signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((4-Bromobenzyl)thio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is unique due to the presence of the bromobenzylthio group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[2-[(4-bromophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4OS/c1-9-13(10(2)21)7-17-14-18-15(19-20(9)14)22-8-11-3-5-12(16)6-4-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHTAQWBNRAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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